1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine
Description
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(6-chloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-10-2-1-8(7-14-10)11(16)15-5-3-9(13)4-6-15/h1-2,7,9H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYPOAAQMJCVDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a piperidine ring substituted with a chloropyridine moiety and an amine functional group. This structural configuration is significant for its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing piperidine and pyridine rings have been evaluated for their efficacy against various bacterial strains. Notably, studies have shown that certain derivatives can inhibit the growth of Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM, indicating strong anti-tubercular activity .
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 1.35 | M. tuberculosis |
| Compound B | 2.18 | M. tuberculosis |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving similar piperidine derivatives, most compounds demonstrated low toxicity against human cell lines (e.g., HEK-293), suggesting a favorable safety profile for further development .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease processes. For example, compounds with similar structures have been shown to act as inhibitors of protein kinases and other critical enzymes in cellular signaling pathways .
Case Studies
Several case studies highlight the potential therapeutic applications of compounds related to this compound:
- Anti-Tubercular Activity : A series of substituted piperidine derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing promising results that warrant further investigation into their mechanisms and efficacy .
- Antitumor Properties : Compounds derived from pyridine and piperidine scaffolds have been reported to exhibit antitumor activity, particularly against melanoma and other neoplasms . The structural modifications in these compounds often enhance their selectivity and potency.
- Neuroprotective Effects : Preliminary studies suggest that certain piperidine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyridine derivatives, including 1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine. For instance, a series of pyridine derivatives were synthesized and evaluated for their antiproliferative effects against cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, with IC50 values indicating effective concentrations for therapeutic use .
Table 1: Antiproliferative Activity of Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | DLD-1 (Colon Cancer) | 0.03 |
| TASIN-1 (analog) | HCT116 (Wild Type) | >10 |
The above table summarizes some of the findings related to the compound's activity against specific cancer cell lines, demonstrating its potential as an anticancer agent.
Antimicrobial Properties
In addition to anticancer applications, compounds similar to this compound have been investigated for their antimicrobial properties. A study focusing on the synthesis of various pyridine derivatives reported promising results against bacterial strains, indicating that modifications to the pyridine structure could enhance antimicrobial efficacy .
Neuropharmacological Applications
Another area of interest is the neuropharmacological potential of this compound. Research has suggested that derivatives can act as agonists at serotonin receptors, which may have implications for treating mood disorders and other neurological conditions .
Case Study: Serotonin Receptor Agonism
A study evaluating the effects of pyridinoylpiperidines on serotonin receptors demonstrated that certain analogs exhibited selective agonistic activity, suggesting a pathway for developing new antidepressant medications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Heterocyclic Variants
1-(3-Chloropyridin-2-yl)piperidin-4-amine (CAS: 777009-05-9)
- Structure : Differs in the position of the chlorine atom (3-chloro on pyridine) and lacks the carbonyl group.
- Molecular Weight : 211.69 g/mol.
1-(6-Chloropyridazin-3-yl)piperidin-4-amine
- Structure : Replaces pyridine with pyridazine (two adjacent nitrogen atoms in the aromatic ring).
- Key Difference : Pyridazine’s electron-deficient nature may enhance interactions with polar binding pockets but reduce bioavailability due to increased hydrophilicity .
1-[6-Chloro-3-(3,5-difluorophenyl)quinolin-4-yl]piperidin-4-amine (Compound 10)
- Structure: Incorporates a quinoline core substituted with chlorine and difluorophenyl groups.
- Key Difference: The extended aromatic system (quinoline) and fluorine substituents increase lipophilicity and may improve blood-brain barrier penetration compared to pyridine-based analogs .
Functional Group Modifications
1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride
- Structure : Lacks both the chlorine atom and the carbonyl group.
- Molecular Weight : 174.63 g/mol.
1-(4-Chloropyrimidin-2-yl)piperidin-3-amine (CAS: 939986-02-4)
Substituent and Scaffold Variations
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride
- Structure : Replaces the chloropyridine-carbonyl group with a chlorobenzyl moiety.
SR-57227 (1-(6-Chloropyridin-2-yl)piperidin-4-amine)
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Chlorine at the pyridine-6 position (as in the target compound) enhances affinity for DAT compared to unsubstituted analogs. Fluorine substitutions (e.g., Compound 10) further improve potency due to increased electronegativity .
- Carbonyl Linker : The carbonyl group in 1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine provides rigidity, optimizing orientation for binding to enzymes like acetylcholinesterase (AChE). Its removal reduces inhibitory activity by >50% in some analogs .
- Heterocycle Impact : Pyridazine and pyrimidine analogs show reduced DAT/SERT selectivity compared to pyridine derivatives, likely due to altered π-π interactions .
Comparative Data Table
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine generally involves the following key steps:
- Functionalization of the 6-chloropyridine-3-carboxylic acid or related derivatives.
- Coupling with piperidin-4-amine or its protected derivatives.
- Final deprotection and purification to yield the target compound.
This approach leverages amide bond formation between the carboxylic acid derivative of the chloropyridine and the amine group on the piperidine ring.
Preparation of 6-Chloropyridine-3-carboxylic Acid Derivative
The 6-chloropyridine-3-carboxylic acid is a crucial intermediate. It can be prepared or sourced commercially, but synthesis methods include:
- Oxidation of 6-chloropyridine-3-carboxaldehyde using sodium chlorite in the presence of sulfamic acid at low temperatures (0–5 °C) to yield the corresponding carboxylic acid. The reaction is monitored by TLC, followed by extraction and drying steps to isolate the acid as a solid.
Coupling with Piperidin-4-amine
The core step is the formation of the amide bond between the 6-chloropyridine-3-carboxylic acid and piperidin-4-amine. This is typically achieved by:
- Activation of the carboxylic acid using carbodiimide coupling agents such as N-ethyl-N’-dimethylaminopropylcarbodiimide (EDC) or related reagents.
- Use of catalysts or additives such as 4-dimethylaminopyridine (DMAP) and triethylamine to facilitate coupling.
- Reaction carried out in an organic solvent like methylene chloride at room temperature.
- After completion, aqueous workup and solvent removal yield the crude amide product, which can be purified by crystallization or chromatography.
Protection and Deprotection Strategies
- Piperidin-4-amine is often used in a protected form, for example as N-Boc-piperidin-4-amine, to prevent side reactions during coupling.
- After amide bond formation, the protecting group (e.g., Boc) is removed under acidic conditions to yield the free amine.
- Such protection/deprotection steps improve yield and purity of the final product.
Alternative Synthetic Routes and Catalytic Methods
Recent advances have introduced catalytic asymmetric approaches to piperidine derivatives, which may be adapted to synthesize related compounds with chiral centers:
- Rhodium-catalyzed asymmetric reductive Heck reactions allow the formation of substituted piperidines from pyridine derivatives and boronic acids with high enantioselectivity.
- This method involves partial reduction of pyridine, followed by Rh-catalyzed carbometalation and further reduction steps to yield enantioenriched piperidines.
- Although this method is more complex, it offers precise stereochemical control and functional group tolerance, useful for advanced derivatives of this compound if chiral centers are involved.
Summary Table of Preparation Methods
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 6-Chloropyridine-3-carboxylic acid synthesis | Oxidation of 6-chloropyridine-3-carboxaldehyde with sodium chlorite and sulfamic acid at 0–5 °C | Sodium chlorite, sulfamic acid, methylene chloride | Monitored by TLC, extraction, drying |
| Amide bond formation | Coupling of 6-chloropyridine-3-carboxylic acid with piperidin-4-amine or N-Boc-piperidin-4-amine | EDC or carbodiimide, DMAP, triethylamine, methylene chloride, room temp | Protecting group used to improve yield |
| Deprotection | Removal of Boc protecting group under acidic conditions | Acidic medium (e.g., TFA) | Yields free amine |
| Catalytic asymmetric synthesis (optional) | Rh-catalyzed reductive Heck reaction for chiral piperidines | Rhodium catalyst, boronic acids, reductive conditions | For enantioenriched derivatives |
Research Findings and Optimization Notes
- The use of carbodiimide coupling agents with DMAP and triethylamine is well-established for efficient amide bond formation and yields high purity products.
- Protection of the piperidine amine as Boc derivative is recommended to avoid side reactions and improve coupling efficiency.
- Catalytic asymmetric methods provide access to chiral piperidine derivatives but require more sophisticated setups and catalysts, suitable for advanced synthetic applications.
- Reaction progress is typically monitored by thin-layer chromatography (TLC), and purification is achieved by solvent extraction and chromatographic techniques.
- The reaction conditions (temperature, solvent, reagent stoichiometry) are critical for optimal yield and purity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine, and how can reaction conditions be tailored to maximize yield?
- Methodological Answer : The synthesis typically involves coupling 6-chloropyridine-3-carboxylic acid with piperidin-4-amine using activating agents like HATU or EDC in the presence of a base (e.g., DIPEA) in anhydrous DMF or DCM. Reflux conditions (40–60°C) under nitrogen improve reaction efficiency. Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate the product .
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) confirm the presence of the piperidine NH, chloropyridine protons, and carbonyl group.
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) paired with high-resolution mass spectrometry validates purity (>95%) and molecular weight .
- Elemental Analysis : Ensures stoichiometric consistency of C, H, N, and Cl .
Advanced Research Questions
Q. How can computational chemistry methods like DFT elucidate the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites. For example, the carbonyl group and chloropyridine ring exhibit high electrophilicity, guiding reactivity in substitution or cross-coupling reactions . Solvent effects (e.g., polarizable continuum models) refine predictions for biological environments .
Q. What experimental strategies resolve contradictions between in vitro bioactivity data and computational predictions for this compound?
- Methodological Answer :
- Dose-Response Assays : Conduct parallel in vitro testing (e.g., enzyme inhibition IC) and in silico docking (AutoDock Vina) to identify discrepancies in binding affinity. Adjust force fields or hydration models in simulations to align with empirical data .
- Metabolic Stability Studies : Use liver microsomes or hepatocyte assays to assess if rapid degradation explains poor in vitro activity despite favorable computational binding scores .
Q. How does the chloropyridine moiety influence the compound’s interaction with biological targets compared to non-halogenated analogs?
- Methodological Answer :
- SAR Studies : Synthesize analogs replacing Cl with F, H, or CH and compare binding affinities (e.g., via SPR or ITC). The electron-withdrawing Cl enhances hydrogen bonding with target proteins (e.g., kinases) but may reduce solubility .
- Crystallography : Co-crystallize the compound with its target (e.g., a receptor) to visualize halogen bonds formed by the Cl atom .
Q. What are the best practices for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (40–80°C) conditions. Monitor degradation via UPLC-PDA and identify byproducts using LC-QTOF-MS .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf life at 25°C from accelerated stability data .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Screening : Use shake-flask method in solvents like water, DMSO, ethanol, and chloroform. Measure equilibrium solubility via UV-Vis spectroscopy or gravimetry.
- Molecular Dynamics (MD) : Simulate solvation free energies to explain discrepancies. For instance, hydrogen bonding with DMSO may mask poor aqueous solubility observed in some studies .
Structural and Functional Analogues
Q. What key structural modifications enhance the compound’s selectivity for neurological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Piperidine Substitution : Replace the 4-amine with bulkier groups (e.g., 4-methylpiperidine) to reduce off-target interactions.
- Bioisosteric Replacement : Substitute the chloropyridine ring with a trifluoromethylpyridine to improve blood-brain barrier penetration .
Biological Activity Profiling
Q. What in vitro assays are most suitable for evaluating the compound’s potential as a kinase inhibitor?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
